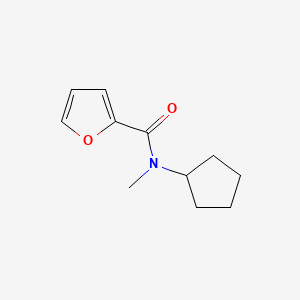

N-cyclopentyl-N-methyl-2-furamide

Description

Properties

IUPAC Name |

N-cyclopentyl-N-methylfuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-12(9-5-2-3-6-9)11(13)10-7-4-8-14-10/h4,7-9H,2-3,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QARQMJNERMBVFX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCC1)C(=O)C2=CC=CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Chemical Applications

Synthesis of Complex Molecules

- N-Cyclopentyl-N-methyl-2-furamide serves as a versatile building block in organic synthesis. Its furan ring allows for diverse chemical modifications, enabling the formation of more complex structures essential for research in medicinal chemistry and materials science.

Oxidative Reactions

- The furan moiety can undergo oxidation to yield various derivatives, which can be utilized in further synthetic pathways. This property is particularly useful in developing new chemical entities with enhanced biological activities.

Biological Applications

Biological Probes

- The compound can act as a biological probe to study various cellular processes. Its unique properties allow it to interact with specific biological targets, making it valuable for research in pharmacology and biochemistry.

Drug Development

- This compound has shown potential as a candidate for drug development, particularly in the fields of anti-inflammatory and anti-cancer therapies. Its structure may enhance its efficacy against specific molecular targets involved in disease pathways.

Medical Applications

Therapeutic Potential

- The compound's mechanism of action involves the interaction with lipid membranes and proteins, which may influence signaling pathways related to inflammation and cancer progression. This makes it a candidate for further investigation as a therapeutic agent.

Case Studies

- Research has indicated that derivatives of this compound exhibit significant activity against certain cancer cell lines, suggesting potential applications in oncology. For instance, studies have highlighted its ability to induce apoptosis in cancer cells through modulation of key regulatory pathways.

Several studies have focused on the biological effects of this compound and its derivatives:

- Neuroleptic Activity: Related compounds have shown promise in treating neurological disorders by modulating neurotransmitter activity.

- Anticancer Potential: Investigations into the compound's ability to inhibit tumor growth have yielded promising results, indicating its potential as an anticancer agent.

- Inflammation Modulation: Studies suggest that this compound may reduce inflammatory responses, offering therapeutic benefits in conditions like arthritis and other inflammatory diseases.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

| Compound Name | Core Structure | Substituents/Modifications | Key Properties/Effects | Reference |

|---|---|---|---|---|

| This compound | Furan-2-carboxamide | N-cyclopentyl, N-methyl | Enhanced lipophilicity; steric hindrance | — |

| N-[[5-(4-chlorophenyl)furan-2-yl]methyl]cyclopentanamine | Furan-2-ylmethyl-cyclopentanamine | 4-chlorophenyl on furan; cyclopentylamine | Increased aromatic interactions; antimicrobial potential | |

| N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide | Cyclopentanecarboxamide | N-butyl, N-furan-2-yl | Longer alkyl chain may reduce solubility | |

| N-(2-Bromophenyl)-5-(2-(trifluoromethyl)phenyl)-2-furamide | Furan-2-carboxamide | Bromophenyl, trifluoromethylphenyl | Electron-withdrawing groups enhance reactivity | |

| N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-furamide | Furan-2-carboxamide | Cyclopropylcarbonyl, methylphenyl | Altered pharmacophore; potential CNS activity |

Key Observations:

In contrast, the trifluoromethyl group in ’s compound enhances electronegativity, favoring interactions with polar biological targets . The butyl group in N-Butyl-N-(furan-2-yl)cyclopentanecarboxamide increases hydrophobicity but may reduce aqueous solubility, a trade-off critical for drug bioavailability .

Steric and Electronic Effects: The methyl group on the nitrogen in this compound introduces steric hindrance, which could limit rotational freedom and affect binding to enzymatic pockets. Similar effects are observed in N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-furamide, where the cyclopropane ring imposes conformational constraints . Halogenated analogs (e.g., bromophenyl or chlorophenyl substitutions) exhibit enhanced reactivity and target affinity due to halogen bonding, as seen in and .

Biological Implications :

- Compounds with aromatic substitutions (e.g., 4-chlorophenyl in ) show promise in antimicrobial applications, suggesting that this compound could be optimized for similar uses by introducing electron-deficient aryl groups .

- The absence of polar functional groups (e.g., sulfonamides or hydroxyls) in this compound differentiates it from compounds like N-(2-hydroxy-2-phenylethyl)-3-methylbenzenesulfonamide, which leverage hydrogen-bonding motifs for activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for preparing N-cyclopentyl-N-methyl-2-furamide with high purity?

- Methodology : The synthesis of N-alkylated furamides typically involves coupling a furan-2-carboxylic acid derivative with an appropriate amine. For N-cyclopentyl-N-methyl substitution, a stepwise approach is recommended:

Amide bond formation : Use N-methylcyclopentylamine and furan-2-carbonyl chloride in anhydrous dichloromethane (DCM) under nitrogen, with triethylamine as a base .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) to achieve >95% purity.

- Critical parameters : Strict control of reaction temperature (0–5°C during acyl chloride addition) prevents side reactions like over-alkylation. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can researchers validate the structural integrity of N-cyclopentyl-N-methyl-2-furamide?

- Analytical workflow :

- Nuclear Magnetic Resonance (NMR) :

- ¹H NMR : Look for characteristic furan proton signals (δ 6.3–7.5 ppm) and cyclopentyl methylene/methine protons (δ 1.5–2.2 ppm).

- ¹³C NMR : Confirm carbonyl resonance (δ 160–165 ppm) and cyclopentyl carbons (δ 25–35 ppm) .

- Infrared (IR) spectroscopy : A strong absorption band near 1650 cm⁻¹ confirms the C=O stretch of the amide group .

- High-resolution mass spectrometry (HRMS) : Match experimental molecular ion ([M+H]⁺) to theoretical m/z (e.g., C₁₁H₁₅NO₂: 193.1103) .

Q. What are the key stability considerations for N-cyclopentyl-N-methyl-2-furamide under experimental storage conditions?

- Degradation pathways : Hydrolysis of the amide bond in acidic/basic conditions or oxidation of the furan ring.

- Storage recommendations :

- Store at –20°C in amber vials under inert gas (argon) to prevent moisture and oxidative degradation.

- Conduct accelerated stability studies (40°C/75% relative humidity for 4 weeks) to assess degradation products via LC-MS .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize N-cyclopentyl-N-methyl-2-furamide for specific biological targets?

- Strategies :

Analog synthesis : Modify substituents on the cyclopentyl or methyl groups (e.g., fluorination of cyclopentyl or replacing methyl with ethyl) to probe steric/electronic effects .

Computational modeling : Use molecular docking (AutoDock Vina) to predict binding affinities to enzymes like cytochrome P450 or kinases. Validate with in vitro inhibition assays (IC₅₀ determination) .

- Data interpretation : Correlate logP (calculated via PubChem) with cellular permeability trends in Caco-2 assays .

Q. What experimental approaches resolve contradictions in reported biological activity data for N-cyclopentyl-N-methyl-2-furamide derivatives?

- Root-cause analysis :

- Purity discrepancies : Compare HPLC chromatograms across studies; impurities >0.1% may skew bioactivity .

- Assay variability : Replicate assays using standardized protocols (e.g., ATP levels in cytotoxicity assays) and include positive controls (e.g., doxorubicin for anticancer studies) .

Q. How can researchers elucidate the metabolic fate of N-cyclopentyl-N-methyl-2-furamide in mammalian systems?

- Methodology :

In vitro metabolism : Incubate with liver microsomes (human/rat) and NADPH. Identify Phase I metabolites (oxidation, hydrolysis) via LC-QTOF-MS .

CYP450 inhibition assays : Test interactions with CYP3A4/2D6 isoforms using fluorogenic substrates.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.